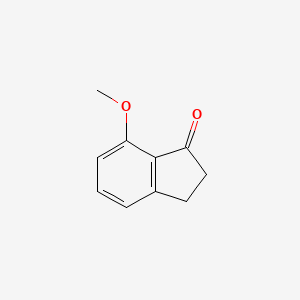

7-Methoxy-1-indanone

Beschreibung

Historical Context and Discovery

The development of this compound synthesis traces back to the broader evolution of indanone chemistry that began in the early 20th century. The foundational work on 1-indanone synthesis was established by Price and Lewis in 1939, who first described the cyclization of hydrocinnamic acid to unsubstituted 1-indanone using 20% sulfuric acid at 140 degrees Celsius, achieving a 27% yield. This pioneering methodology laid the groundwork for subsequent developments in substituted indanone synthesis.

The specific development of methoxy-substituted indanones emerged from the recognition that electron-donating substituents could significantly influence both the synthetic accessibility and biological activity of these compounds. The systematic exploration of methoxy derivatives gained momentum as researchers sought to understand structure-activity relationships within the indanone family. A significant milestone in this field was achieved in 2013 when Zhou and Matsuya proposed an effective method for the preparation of 5,7-dimethoxy-1-indanone, demonstrating that methoxy-substituted indanones could be synthesized in excellent yields (95%) using methanesulfonic acid catalysis.

The evolution of synthetic methodologies for this compound specifically has been driven by the compound's potential applications in medicinal chemistry and its utility as a building block for more complex molecular architectures. The compound has been assigned the Chemical Abstracts Service registry number 34985-41-6, establishing its formal recognition in chemical literature.

Significance in Organic Chemistry

This compound occupies a central position in modern organic chemistry due to its multifaceted role as both a synthetic target and a versatile intermediate. The compound's significance stems from several key chemical properties that make it particularly valuable for advanced synthetic applications.

The methoxy substituent at the 7-position introduces specific electronic and steric effects that influence the compound's reactivity profile. This substitution pattern creates opportunities for selective functionalization reactions while maintaining the inherent stability of the indanone core structure. The compound serves as a crucial intermediate in the synthesis of complex polycyclic aromatic systems, including the formation of 10,15-dihydro-4,9,14-trimethoxy-5-diindeno[1,2-a;1',2'-c]fluorene through acid-catalyzed trimerization reactions.

The synthetic utility of this compound extends to its role in pharmaceutical research, where it functions as a precursor for biologically active compounds. Research has demonstrated that methoxy-substituted 2-benzylidene-1-indanone derivatives, which can be synthesized from this compound, exhibit significant adenosine A1 and A2A receptor affinity in the nanomolar range. This finding underscores the compound's importance in medicinal chemistry applications.

Furthermore, the compound's well-defined physical and chemical properties make it an excellent model system for studying indanone chemistry. Its molecular formula of C10H10O2 and molecular weight of 162.19 grams per mole provide a manageable system for investigating reaction mechanisms and developing new synthetic methodologies.

Position in the Indanone Compound Family

Within the broader indanone compound family, this compound occupies a distinctive position characterized by its specific substitution pattern and resulting chemical properties. The indanone family encompasses a diverse array of compounds that share the core 2,3-dihydro-1-inden-1-one structure but differ in their substitution patterns and resulting properties.

The positioning of the methoxy group at the 7-position in this compound creates unique electronic characteristics that distinguish it from other family members. This contrasts with other common indanone derivatives such as 5-methoxy-1-indanone, 6-methoxy-1-indanone, and dimethoxy variants like 4,7-dimethoxy-1-indanone and 5,7-dimethoxy-1-indanone. Each positional isomer exhibits distinct reactivity patterns and biological activities.

The synthesis of various indanone derivatives has been extensively studied, with methods ranging from Friedel-Crafts acylation reactions to cyclization of phenylpropionic acid derivatives. The preparation of this compound fits within this broader synthetic framework while requiring specific considerations for the regioselective introduction of the methoxy substituent.

Comparative analysis within the indanone family reveals that this compound exhibits intermediate properties between unsubstituted 1-indanone and more heavily substituted derivatives. The compound maintains sufficient reactivity for further functionalization while benefiting from the stabilizing and directing effects of the methoxy group. This balance makes it particularly valuable for synthetic applications requiring controlled reactivity.

The compound's position within the family is further defined by its physical properties, including a melting point range of 98-102 degrees Celsius and its appearance as a white to pale yellow crystalline solid. These characteristics place it within the typical range observed for methoxy-substituted indanones while distinguishing it from other family members.

Current Research Importance

The contemporary research significance of this compound spans multiple domains of chemical science, reflecting its versatility and potential for addressing current scientific challenges. Current research efforts focus on exploiting the compound's unique properties for advanced applications in drug discovery, materials science, and synthetic methodology development.

In pharmaceutical research, this compound serves as a key building block for developing novel therapeutic agents. Recent studies have highlighted the potential of methoxy-substituted indanone derivatives as adenosine receptor antagonists, with compounds showing both A1 and A2A affinity in the nanomolar range. Specifically, derivatives with C4-methoxy substitution combined with meta-hydroxy substitution have demonstrated A1 affinity values of 41 nanomolar and A2A affinity values of 97 nanomolar, indicating significant therapeutic potential.

The compound's role in materials science research centers on its utility in synthesizing advanced organic materials with specific electronic and optical properties. The ability to form complex polycyclic structures through controlled reactions makes this compound valuable for developing organic semiconductors and luminescent materials. Research has demonstrated its use in synthesizing truxene derivatives and other extended π-conjugated systems.

Contemporary synthetic methodology research has identified this compound as an important substrate for developing new catalytic processes. Recent advances in copper-catalyzed intramolecular annulation reactions have shown promise for synthesizing related 3-hydroxy-1-indanone derivatives, indicating potential applications for this compound in similar transformations. Additionally, research into heteropoly acid-catalyzed synthesis has demonstrated efficient methods for producing indanone derivatives with yields exceeding 95%.

The compound's importance in current research is also reflected in its commercial availability from multiple chemical suppliers, including high-purity grades suitable for research applications. Commercial specifications typically indicate purities greater than 94-98% with well-defined physical properties, supporting its use in precision chemical research.

Eigenschaften

IUPAC Name |

7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXBVBATQPHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302111 | |

| Record name | 7-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34985-41-6 | |

| Record name | 34985-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of phenylpropionic acid derivatives. For instance, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid can be stirred at 100°C for 2 hours to yield this compound in excellent yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as phenylpropionic acids and their derivatives. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 7-Methoxy-1-indanone is utilized as an intermediate in synthesizing complex organic molecules and as a building block in chemical reactions. For example, it can be used to synthesize 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization .

- Biology This compound is studied for its potential biological activities, which include antiviral, antibacterial, and anticancer properties.

- Medicine Research explores the use of this compound in developing pharmaceuticals for treating diseases such as Alzheimer’s and cancer. Studies have shown that derivatives of indanone, including this compound, exhibit cytotoxic activities against certain cancer cell lines.

- Industry It has applications in the production of advanced materials, including polymers and resins.

Biochemical Properties

This compound plays a significant role in biochemical reactions, especially in synthesizing complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of larger, more complex structures and influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects

The compound's effects on cell types and cellular processes are notable, influencing cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that derivatives of indanone, including this compound, show cytotoxic activities against specific cancer cell lines.

1-Indanone Derivatives as Pharmaceuticals

1-Indanone derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They are explored for potential use in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

- Alzheimer's Disease New 1-indanone derivatives have been synthesized as multi-functional drugs for treating Alzheimer's disease . These compounds have demonstrated inhibitory activity against cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) self-assembly. For example, compounds 26d and 26i exhibited significant inhibition of Aβ aggregation and good inhibitory activity against AChE .

- Antimicrobial and Anti-inflammatory Activity Isoxazole fused 1-indanones have been synthesized and tested for in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, and antifungal activity against Aspergillus niger and Penicillium notatum . Certain derivatives also exhibited stronger inhibition of paw edema than indomethacin, a standard non-steroidal anti-inflammatory drug .

- Adenosine Receptor Antagonists Methoxy-substituted 2-benzylidene-1-indanone derivatives have shown improved adenosine A1 and A2A receptor affinity in the nanomolar range, suggesting their potential use in treating neurological conditions .

Synthesis Methods for 1-Indanones

Various methods exist for synthesizing 1-indanones, utilizing starting materials like carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . These methods include:

- Nazarov Cyclization A commonly used reaction involving α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .

- Friedel-Crafts Acylation An intramolecular Friedel-Crafts acylation with malonyl chloride in the presence of zinc chloride can yield 5-chloro-1-indanone .

- Cyclization Reactions Hydrogenation of ferulic acid followed by cyclization can produce 1-indanone derivatives with biological activity .

- HRCA Methodology A Heck-reduction–cyclization–alkylation methodology under mild reaction conditions can synthesize 1-indanones from methyl vinyl ketone .

Wirkmechanismus

The mechanism of action of 7-methoxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Physicochemical Properties

Key Observations:

- Substituent Position : The 5-methoxy isomer exhibits a higher melting point (107–109°C) compared to the 7-methoxy analog, likely due to enhanced crystal packing .

- Nitro Derivatives : Nitration at the 4- or 5-position increases molecular weight (~207 Da) and introduces strong electron-withdrawing effects, altering reactivity .

- Bulky Groups: Benzyloxy substitution (e.g., 5-Benzyloxy-6-methoxy-1-indanone) enhances lipophilicity, improving solubility in organic solvents .

Hydrogen Bonding and Acidity

- Hydrogen Bond Strength: In derivatives like tert-butyl-substituted analogs, the inductive effect of bulky groups increases phenolic acidity, strengthening intramolecular hydrogen bonds (e.g., 5.77 kcal/mol vs. 4.75 kcal/mol in non-bulky analogs) .

- Methoxy Position: The 7-methoxy group in this compound may influence hydrogen-bonding networks differently than 5- or 6-methoxy isomers, affecting solubility and crystal packing .

Biologische Aktivität

7-Methoxy-1-indanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological effects, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃) attached to an indanone structure, which consists of a bicyclic compound formed by a fused benzene and cyclopentanone ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of approximately 202.24 g/mol. The presence of the methoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for further research.

Cholinesterase Inhibition

One of the most notable biological activities of this compound is its potential as an inhibitor of cholinesterases. These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that this compound shows significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Anti-inflammatory and Antioxidant Properties

In addition to cholinesterase inhibition, this compound has been preliminarily studied for its anti-inflammatory and antioxidant properties. These activities are critical for mitigating oxidative stress and inflammation, which are implicated in various chronic diseases . However, more extensive research is needed to elucidate these effects fully.

While specific mechanisms of action for this compound remain largely undocumented, studies suggest that compounds with similar structures often interact with specific molecular targets involved in oxidative stress pathways. The methoxy group may influence binding affinities and reactivity with biological targets, enhancing the compound's therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Hydroxy-1-indanone | Indanone | Hydroxyl group enhances solubility and reactivity |

| 4-Chloro-7-methoxy-1-indanone | Halogenated Indanone | Chlorine substitution may alter biological activity |

| 2-Methyl-1-indanone | Methylated Indanone | Methyl group affects steric hindrance and reactivity |

The methoxy substitution in this compound is significant as it modulates interactions with biological targets, potentially enhancing its efficacy compared to other derivatives .

Case Studies and Research Findings

Research on this compound has been limited but promising. A study demonstrated its potential in inhibiting cholinesterases effectively, suggesting a pathway toward developing treatments for Alzheimer's disease . Furthermore, investigations into its anti-inflammatory properties have shown that it may outperform standard treatments like indomethacin in specific assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via cyclization of substituted phenols or nitration of methoxy-substituted indanones. For example, cyclization using sulfuric acid (H₂SO₄) on intermediates like 2',3'-dichloro-4'-methoxyisobutyrophenone yields 6,7-dichloro-2-methyl-5-methoxy-1-indanone, a structurally related compound . Nitration of 6-methoxy-1-indanone with nitric acid under controlled conditions produces nitro derivatives (e.g., 5-nitro isomer) at 22% yield, highlighting the need for precise temperature and stoichiometric control . Key factors affecting yield include catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation), solvent polarity, and reaction time.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Purity is typically assessed via melting point analysis (e.g., mp 108–110°C for 5-Methoxy-1-indanone analogs) and chromatographic methods (HPLC or TLC). Structural confirmation employs NMR spectroscopy: the ¹H NMR spectrum of 6-Methoxy-5-nitro-1-indanone shows characteristic peaks at δ 7.81 (s, H-4) and δ 3.98 (s, OCH₃) . X-ray crystallography further resolves planar 1-indanone units and intermolecular C–H···O hydrogen bonds, as seen in the crystal structure of 7-Methoxyindan-1-one .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in airtight glass containers at room temperature (preferably <25°C), protected from light and oxidizing agents . Use personal protective equipment (PPE) including chemical-resistant gloves (JIS T 8116 standard) and safety goggles during handling. For labs without local exhaust ventilation, conduct work in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction pathways be optimized to synthesize this compound derivatives with specific substituents?

- Methodological Answer : Substituent introduction requires tailored reagents and catalysts. For example, bromination of intermediates with Br₂ in acetic acid yields bromo-derivatives (e.g., 2-bromo-2',3'-dichloro-4'-methoxyisobutyrophenone), which undergo dehydrobromination with LiBr in DMF to form cyclized products . Methoxy group positioning can be controlled via regioselective nitration or Friedel-Crafts alkylation. Computational modeling (e.g., DFT) aids in predicting reaction feasibility and regioselectivity.

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound analogs?

- Methodological Answer : Discrepancies in literature data (e.g., mp variations for 5,6-Dimethoxy-1-indanone: 118–120°C vs. 108–110°C for 5-Methoxy-1-indanone ) may arise from impurities or polymorphic forms. Validate purity via DSC (differential scanning calorimetry) and cross-check with orthogonal techniques like FTIR or mass spectrometry. Reproduce synthesis protocols from multiple sources to isolate methodological biases.

Q. What strategies are effective for designing this compound-based bioactive compounds targeting specific enzymes?

- Methodological Answer : Use scaffold-hopping approaches to modify the indanone core. For instance, replacing the methoxy group with electron-withdrawing substituents (e.g., nitro or chloro) enhances electrophilicity for covalent enzyme inhibition. Docking studies with target proteins (e.g., anticonvulsant targets) guide functional group placement. Bioisosteric replacements (e.g., substituting methoxy with trifluoromethoxy) balance lipophilicity and metabolic stability .

Q. How can reaction byproducts or low yields in large-scale synthesis of this compound be mitigated?

- Methodological Answer : Optimize catalytic systems (e.g., switch from H₂SO₄ to milder acids like p-TsOH to reduce side reactions) and employ flow chemistry for better temperature control. Process Analytical Technology (PAT) tools, such as in-situ IR monitoring, enable real-time adjustment of reactant feeds. For purification, use fractional crystallization or column chromatography with gradient elution to isolate high-purity product .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data for this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or HPLC datasets to identify outliers and batch-to-batch variability. Report uncertainties using confidence intervals (e.g., ±0.1°C for melting points) and document instrument calibration protocols. For reproducibility, adhere to IUPAC guidelines on reporting experimental details, including solvent purity and spectrometer resolution .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer : Include step-by-step protocols with exact molar ratios, solvent grades (e.g., anhydrous DMF), and reaction termination criteria (e.g., TLC Rf values). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials and use platforms like PubChem for open-access deposition of crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.